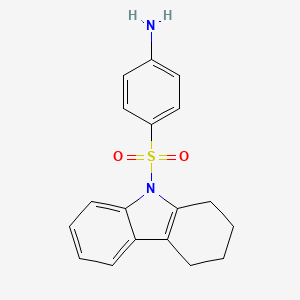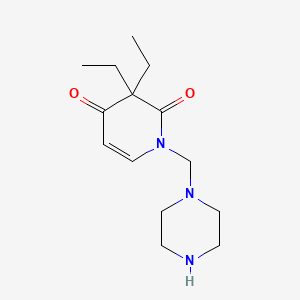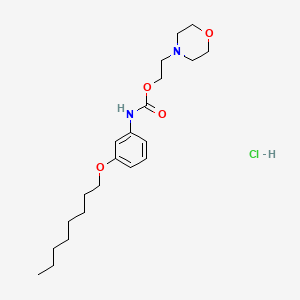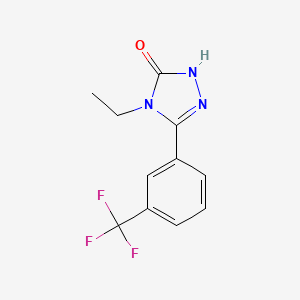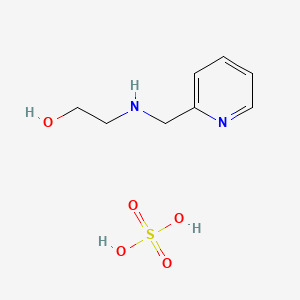
Ethanol, 2-((2-pyridinylmethyl)amino)-, sulfate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((2-pyridinylmethyl)amino)-, sulfate (salt) is a chemical compound with the molecular formula C8H12N2O. . This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethanolamine group, which consists of an ethanol molecule bonded to an amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-pyridinylmethyl)amino)- typically involves the reaction of 2-pyridinecarboxaldehyde with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Ethanol, 2-((2-pyridinylmethyl)amino)- is scaled up using continuous flow reactors. These reactors allow for the efficient and controlled synthesis of the compound, ensuring consistent quality and high throughput. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production cost .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-((2-pyridinylmethyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyridine ring and the ethanolamine group, which provide multiple reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Ethanol, 2-((2-pyridinylmethyl)amino)- can lead to the formation of pyridine carboxylic acids, while reduction reactions can yield various amine derivatives .
Aplicaciones Científicas De Investigación
Ethanol, 2-((2-pyridinylmethyl)amino)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Ethanol, 2-((2-pyridinylmethyl)amino)- is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((2-pyridinylmethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethanol, 2-((2-pyridinylmethyl)amino)- can be compared with other similar compounds, such as:
2-((2-Methyl-1-pyrrolidinyl)ethanol hydrochloride: This compound has a similar structure but contains a pyrrolidine ring instead of a pyridine ring.
2-((2-Amino-6-chlorophenyl)ethanol: This compound contains a chlorophenyl group instead of a pyridinyl group.
2-((3-Phenyl-3-pyrrolidinyl)ethanol: This compound contains a phenyl group and a pyrrolidine ring.
The uniqueness of Ethanol, 2-((2-pyridinylmethyl)amino)- lies in its specific combination of a pyridine ring and an ethanolamine group, which provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
71735-68-7 |
|---|---|
Fórmula molecular |
C8H14N2O5S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethylamino)ethanol;sulfuric acid |
InChI |
InChI=1S/C8H12N2O.H2O4S/c11-6-5-9-7-8-3-1-2-4-10-8;1-5(2,3)4/h1-4,9,11H,5-7H2;(H2,1,2,3,4) |
Clave InChI |
XEWPOBCAZHRWCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNCCO.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
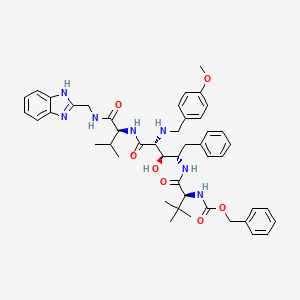


![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
